molecular formula C14H17NO4 B6236477 (2R)-2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid CAS No. 1998579-64-8

(2R)-2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid

Numéro de catalogue B6236477
Numéro CAS: 1998579-64-8
Poids moléculaire: 263.29 g/mol
Clé InChI: NCRLSXDXLQPBEU-GFCCVEGCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2R)-2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid, also known as (2R)-2-benzyloxycarbonylamino-3-cyclopropylpropanoic acid or BCP-CPA, is a cyclopropyl amino acid derivative that has been widely studied in recent years due to its unique properties and potential applications in scientific research. BCP-CPA is an interesting compound because of its unusual chemical structure, which consists of a cyclopropyl ring, a benzyloxycarbonyl group, and an amino acid moiety. This chemical structure allows BCP-CPA to have a range of biochemical and physiological effects, as well as potential applications in scientific research.

Applications De Recherche Scientifique

BCP-CPA has a range of potential applications in scientific research, including the study of enzyme inhibition and protein-protein interactions. BCP-CPA has been used to study the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and cyclin-dependent kinase 2 (CDK2). BCP-CPA has also been used to study protein-protein interactions, such as the interactions between the Bcl-2 protein and its binding partners. BCP-CPA has also been used in the study of drug delivery systems, as the cyclopropyl ring of the compound can be used to bind to molecules of interest and deliver them to the target site.

Mécanisme D'action

The mechanism of action of BCP-CPA is not fully understood, but it is believed to involve the binding of the cyclopropyl ring of the compound to the active site of the enzyme or protein of interest. BCP-CPA is thought to bind to the enzyme or protein of interest and inhibit its activity, or to bind to the binding partners of the protein of interest and disrupt their interactions. The benzyloxycarbonyl group of BCP-CPA is also thought to play a role in its mechanism of action, as it is believed to increase the affinity of the compound for its target.
Biochemical and Physiological Effects
BCP-CPA has been shown to have a range of biochemical and physiological effects. BCP-CPA has been shown to inhibit the activity of enzymes such as COX-2 and CDK2, as well as to disrupt the interactions between Bcl-2 and its binding partners. BCP-CPA has also been shown to have anti-inflammatory and anti-cancer effects in animal models. BCP-CPA has also been shown to have neuroprotective effects in animal models, suggesting that it may have potential applications in the treatment of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using BCP-CPA in laboratory experiments is its stability. BCP-CPA is a relatively stable compound, and can be stored for long periods of time without significant degradation. BCP-CPA is also relatively easy to synthesize, making it a convenient compound for laboratory experiments. However, one of the main limitations of using BCP-CPA in laboratory experiments is its solubility. BCP-CPA is not very soluble in water, and must be dissolved in organic solvents such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) for use in laboratory experiments.

Orientations Futures

BCP-CPA has a range of potential applications in scientific research, and there are many possible future directions for its use. BCP-CPA could be used in the development of new drugs or drug delivery systems, as its cyclopropyl ring could be used to bind to molecules of interest and deliver them to the target site. BCP-CPA could also be used in the study of protein-protein interactions, as it has been shown to disrupt the interactions between Bcl-2 and its binding partners. BCP-CPA could also be used in the study of enzyme inhibition, as it has been shown to inhibit the activity of enzymes such as COX-2 and CDK2. Finally, BCP-CPA could also be used in the study of neurodegenerative diseases, as it has been shown to have neuroprotective effects in animal models.

Méthodes De Synthèse

BCP-CPA can be synthesized through a process known as the Mitsunobu reaction, which involves the reaction of an alcohol with an acid anhydride in the presence of a phosphine catalyst. The reaction of an alcohol with an acid anhydride results in the formation of an ester, which can then be reacted with a primary amine to form BCP-CPA. In this reaction, the primary amine is usually an amino acid, such as lysine or arginine. The Mitsunobu reaction is a simple and reliable method for the synthesis of BCP-CPA, and can be used to produce large quantities of the compound.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid involves the protection of the carboxylic acid group, followed by the introduction of the cyclopropyl group and the benzyloxycarbonyl (Cbz) protecting group. The Cbz group is then removed, and the final product is obtained by deprotection of the carboxylic acid group.", "Starting Materials": [ "Cyclopropane carboxylic acid", "Benzyl chloroformate", "N,N-dimethylformamide (DMF)", "Diisopropylethylamine (DIPEA)", "N-hydroxysuccinimide (NHS)", "Dicyclohexylcarbodiimide (DCC)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Ethyl acetate", "Methanol" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reaction with benzyl chloroformate in the presence of DIPEA and DMF to give the benzyl ester intermediate.", "Step 2: Introduction of the cyclopropyl group by reaction of the benzyl ester intermediate with cyclopropane carboxylic acid in the presence of DCC and NHS to give the cyclopropyl benzyl ester intermediate.", "Step 3: Removal of the Cbz protecting group by reaction with HCl in methanol to give the cyclopropyl carboxylic acid intermediate.", "Step 4: Deprotection of the carboxylic acid group by reaction with NaOH in ethyl acetate to give the final product, (2R)-2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid." ] }

Numéro CAS

1998579-64-8

Formule moléculaire

C14H17NO4

Poids moléculaire

263.29 g/mol

Nom IUPAC

(2R)-3-cyclopropyl-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C14H17NO4/c16-13(17)12(8-10-6-7-10)15-14(18)19-9-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,15,18)(H,16,17)/t12-/m1/s1

Clé InChI

NCRLSXDXLQPBEU-GFCCVEGCSA-N

SMILES isomérique

C1CC1C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2

SMILES canonique

C1CC1CC(C(=O)O)NC(=O)OCC2=CC=CC=C2

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.